(+)-N,N,alpha-Trimethylbenzeneethanamine hydrochloride

Beschreibung

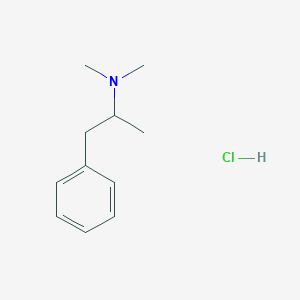

(+)-N,N,alpha-Trimethylbenzeneethanamine hydrochloride, also known as mephenteramine hydrochloride, is a chiral phenethylamine derivative with the molecular formula C₁₁H₁₈ClN (molecular weight: 199.72 g/mol) . It is structurally characterized by a benzene ring linked to an ethylamine backbone substituted with three methyl groups at the N, alpha, and alpha' positions. The compound’s CAS registry number is 3978-34-5, and it exists as a crystalline solid under standard conditions. Key physicochemical properties include a boiling point of 229.4°C and a flash point of 90°C .

Eigenschaften

IUPAC Name |

N,N-dimethyl-1-phenylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N.ClH/c1-10(12(2)3)9-11-7-5-4-6-8-11;/h4-8,10H,9H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTWYKDPIWNRKCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1009-69-4 | |

| Record name | NSC75736 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75736 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC27146 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27146 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Biologische Aktivität

(+)-N,N,alpha-Trimethylbenzeneethanamine hydrochloride, commonly known as N,N-Dimethylamphetamine (N,N-DMA), is a synthetic compound that has garnered attention for its potential biological activities. This compound is structurally related to methamphetamine but is noted for being less potent and neurotoxic. Research into its biological activity encompasses various pharmacological effects, including stimulant properties, potential therapeutic applications, and safety profiles.

- Chemical Name : this compound

- Molecular Formula : CHN·HCl

- CAS Number : 33286-27-0

Stimulant Effects

N,N-DMA exhibits stimulant properties similar to those of methamphetamine but with reduced potency. Studies indicate that its action primarily involves the release of catecholamines, particularly dopamine and norepinephrine, which are crucial for mood regulation and alertness.

Neurotoxicity

Research has shown that N,N-DMA is less neurotoxic than methamphetamine. This reduced toxicity profile makes it a candidate for further investigation in therapeutic contexts where stimulant effects are desired without significant adverse effects.

Case Studies and Research Findings

-

Stimulant Effects in Animal Models :

- A study conducted on rodent models indicated that N,N-DMA administration led to increased locomotor activity, suggesting stimulant effects similar to amphetamines but at lower doses.

- Behavioral assays demonstrated a dose-dependent increase in activity levels, supporting its classification as a central nervous system (CNS) stimulant.

-

Comparative Toxicology :

- In comparative studies between N,N-DMA and methamphetamine, N,N-DMA showed significantly lower neurotoxic effects on dopaminergic neurons in vitro. This was assessed through cell viability assays and neurochemical analyses.

-

Metabolic Pathways :

- Metabolites of N,N-DMA have been characterized in human urine, indicating its metabolic stability and providing insights into its pharmacokinetics. The primary metabolites were identified as dimethylated phenethylamine derivatives.

Table of Biological Activities

| Activity Type | N,N-DMA Effects | Methamphetamine Effects |

|---|---|---|

| Stimulant Activity | Moderate | High |

| Neurotoxicity | Low | High |

| Dopamine Release | Moderate | High |

| Behavioral Activation | Increased locomotor activity | Increased locomotor activity |

Safety and Regulatory Status

N,N-DMA is classified under various regulatory frameworks due to its structural similarity to controlled substances. In the United States, it falls under the category of substances that require careful monitoring due to potential misuse.

Legal Considerations

Wissenschaftliche Forschungsanwendungen

Introduction to (+)-N,N,α-Trimethylbenzeneethanamine Hydrochloride

(+)-N,N,α-Trimethylbenzeneethanamine hydrochloride, also known as benzeneethanamine, N,N-dimethyl-N-(phenylmethyl)-, hydrochloride, is a compound with significant applications in various scientific and medical fields. This article explores its applications, focusing on its pharmacological properties, industrial uses, and research implications.

Central Nervous System Stimulation

(+)-N,N,α-Trimethylbenzeneethanamine hydrochloride exhibits sympathomimetic properties similar to those of amphetamines. It acts as a central nervous system stimulant, making it relevant in the treatment of obesity and attention deficit hyperactivity disorder (ADHD). Its mechanism involves increasing the release of norepinephrine and dopamine, leading to enhanced alertness and reduced appetite. Clinical studies have shown that patients using sympathomimetic agents for obesity management experience more significant weight loss compared to those on placebo treatments .

Weight Management

This compound is often categorized under anorectics or appetite suppressants. Research indicates that it can be effective in short-term weight management regimens when combined with dietary modifications. For instance, clinical trials have demonstrated that patients treated with benzphetamine hydrochloride (a related compound) lose more weight than those receiving placebo treatments . However, there are concerns regarding potential cardiovascular side effects associated with prolonged use.

Potential for Abuse and Regulation

Due to its stimulant properties, there is a potential for abuse similar to other amphetamines. Regulatory bodies monitor its use closely, and it is classified under controlled substances in many jurisdictions. This necessitates careful patient evaluation and monitoring during treatment to mitigate risks associated with dependency or misuse .

Synthesis of Pharmaceuticals

(+)-N,N,α-Trimethylbenzeneethanamine hydrochloride serves as an intermediate in the synthesis of various pharmaceutical compounds. Its ability to modify neurotransmitter levels makes it valuable in developing drugs targeting neurological disorders. For instance, its derivatives are explored for their efficacy in managing conditions like depression and anxiety disorders.

Research and Development

In research settings, this compound is used to study the pharmacodynamics of sympathomimetics and their effects on human physiology. It provides insights into the mechanisms of action of various CNS stimulants and helps in developing new therapeutic agents with improved safety profiles .

Clinical Trials on Obesity Treatment

A notable study published in a peer-reviewed journal examined the effects of benzphetamine on obese patients over a 12-week period. Results indicated an average weight loss of 6-8% among participants who adhered to a prescribed diet alongside the medication compared to a 1-2% loss in the placebo group . Adverse effects were monitored closely, emphasizing the importance of cardiovascular health assessments prior to treatment initiation.

Longitudinal Studies on Stimulant Use

Longitudinal studies have tracked the outcomes of individuals using sympathomimetic agents for ADHD treatment. Findings suggest that while initial efficacy is promising, long-term use raises concerns about cardiovascular health and potential psychological impacts such as anxiety or mood disturbances . These studies underscore the need for ongoing evaluation and patient education regarding the risks associated with prolonged stimulant use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table compares (+)-N,N,alpha-Trimethylbenzeneethanamine hydrochloride with two structurally related phenethylamine derivatives:

Key Structural and Functional Differences:

Substituent Groups: The target compound features three methyl groups (N, alpha, alpha'), whereas N-butyl amphetamine replaces one methyl with a bulky butyl group at the nitrogen, likely altering lipophilicity and receptor binding .

Molecular Weight and Solubility :

- N-butyl amphetamine’s higher molecular weight (227.8 g/mol) suggests reduced solubility in polar solvents compared to the trimethyl derivative (199.72 g/mol) .

Applications :

- Both the target compound and N-butyl amphetamine are used as analytical reference standards in forensic and research settings, indicating their roles in method validation and quality control .

Research Findings and Pharmacological Considerations

- Stability: N-butyl amphetamine hydrochloride demonstrates long-term stability (≥5 years at -20°C), a critical factor for reference standards . No comparable data exists for this compound.

- Toxicological Data: Limited toxicological information is available for the target compound. By contrast, Thiophene fentanyl hydrochloride (), while structurally distinct, highlights the importance of thorough toxicology studies for analogs of regulated substances.

- Analytical Methods : Techniques such as HPLC and mass spectrometry, validated for benzydamine hydrochloride () and metformin hydrochloride (), could be adapted for quantifying the target compound and its analogs.

Q & A

Basic: What synthetic routes are commonly employed for the enantioselective synthesis of (+)-N,N,α-Trimethylbenzeneethanamine hydrochloride?

The synthesis typically involves chiral resolution or asymmetric catalysis. A common approach includes:

- Methylation of a benzenediamine precursor : Starting with N,N-dimethylbenzeneethanamine, α-methylation is achieved using methyl iodide or dimethyl sulfate under controlled pH.

- Chiral separation : Diastereomeric salts (e.g., with tartaric acid) or chiral chromatography (e.g., using amylose-based columns) isolates the (+)-enantiomer .

- Hydrochloride salt formation : The free base is treated with HCl in anhydrous ethanol, followed by recrystallization to enhance purity.

Key purification steps: Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) and vacuum drying at 40°C to remove solvents .

Advanced: How can researchers validate enantiomeric purity and structural integrity of this compound?

Use a combination of analytical techniques:

- Chiral HPLC : Employ a Chiralpak® AD-H column with hexane/isopropanol (90:10) to confirm >99% enantiomeric excess .

- NMR spectroscopy : Compare ¹H/¹³C NMR shifts with computational models (e.g., DFT) to verify methyl group positions and absence of racemization .

- X-ray crystallography : Resolve the crystal structure to confirm stereochemistry and hydrogen-bonding patterns in the hydrochloride salt .

Basic: What in vitro models are suitable for preliminary pharmacological screening?

- Receptor binding assays : Radioligand displacement studies (e.g., using ³H-Dopamine) in transfected HEK293 cells expressing monoamine transporters .

- Cellular uptake inhibition : Measure serotonin/dopamine reuptake inhibition in synaptosomal preparations using liquid scintillation counting .

- Dose-response curves : EC₅₀/IC₅₀ values derived from fluorescence-based calcium flux assays (FLIPR® systems) .

Advanced: How should researchers address discrepancies in reported EC₅₀ values across studies?

Potential sources of variability include:

- Enantiomeric impurities : Validate purity via chiral HPLC and compare results across standardized protocols .

- Assay conditions : Control pH (7.4), temperature (37°C), and buffer composition (e.g., HEPES vs. PBS) to minimize confounding factors .

- Cell line variability : Use isogenic cell lines (e.g., CHO-K1 vs. HEK293) and report passage numbers in methodologies .

Basic: What storage conditions maximize compound stability?

- Temperature : Store at -20°C in airtight, light-resistant vials to prevent hygroscopic degradation .

- Solubility considerations : Prepare stock solutions in anhydrous DMSO (≥99.9%) and aliquot to avoid freeze-thaw cycles .

- Long-term stability : Monitor via periodic LC-MS to detect hydrolysis or oxidation byproducts .

Advanced: How can enantiomer-specific biological effects be systematically studied?

- Chiral switching : Compare (+)- and (-)-enantiomers in parallel assays (e.g., microdialysis in rodent models for neurotransmitter release profiles) .

- Molecular docking : Use Schrödinger Suite or AutoDock Vina to predict binding affinities at targets like TAAR1 or SERT .

- Pharmacokinetic profiling : Conduct enantiomer-specific LC-MS/MS analyses in plasma/brain homogenates to assess metabolic half-lives .

Advanced: What methodologies are recommended for metabolic pathway elucidation?

- Radiolabeled tracing : Synthesize ¹⁴C-labeled compound and track metabolites in hepatocyte incubations using radio-HPLC .

- High-resolution mass spectrometry (HRMS) : Identify phase I/II metabolites (e.g., N-demethylation or glucuronidation) via fragmentation patterns .

- CYP enzyme inhibition assays : Use recombinant CYP isoforms (e.g., CYP2D6) to identify major metabolic enzymes .

Basic: How is acute toxicity assessed in preclinical studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.